Electrophilic Handle Quantification: Increased Molecular Weight and Halogen Content vs. Parent TosMIC
The target compound incorporates an iodomethyl group on the benzyl ring, resulting in a significantly higher molecular weight and iodine content compared to the parent TosMIC reagent . This structural modification provides a quantifiable increase in mass and an electrophilic site for diversification not present in TosMIC.
| Evidence Dimension | Molecular Weight and Halogen Content |
|---|---|
| Target Compound Data | Molecular Weight: 411.26 g/mol; Iodine content: 1 atom/molecule |
| Comparator Or Baseline | TosMIC (p-toluenesulfonylmethyl isocyanide): Molecular Weight: 195.24 g/mol; Iodine content: 0 atoms/molecule |
| Quantified Difference | Molecular weight difference: +216.02 g/mol; Iodine content difference: +1 atom/molecule |
| Conditions | Calculated from molecular formula C16H14INO2S vs. C9H9NO2S . |
Why This Matters
This mass difference allows for facile monitoring of reaction progress via LC-MS, while the iodine atom serves as a synthetic handle for cross-coupling reactions or further functionalization, which TosMIC cannot offer.
